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Introduction

Cryopreservation is an indispensable technique for the long-term storage of viable cells,
essential for research, cell-based therapies, and fertility preservation. However, the freeze-thaw
process invariably induces cellular stress, primarily through the formation of intracellular ice
crystals and increased oxidative stress, leading to reduced cell viability and functionality.
Ergothioneine (EGT), a naturally occurring amino acid derivative with potent antioxidant
properties, has emerged as a promising supplement in cryopreservation media to mitigate
these detrimental effects. This document provides detailed application notes and protocols for
the use of ergothioneine in the cryopreservation of various cell types, based on published
research.

Ergothioneine is actively taken up by cells via the specific transporter OCTN1 (SLC22A4),
allowing it to accumulate at high concentrations intracellularly, particularly within mitochondria.
[1][2] Its primary mechanism of action in cryopreservation is the direct scavenging of reactive
oxygen species (ROS), which are produced in excess during the freeze-thaw cycle.[3][4][5] By
neutralizing these damaging molecules, ergothioneine helps to protect critical cellular
components, including DNA, proteins, and lipids, from oxidative damage, thereby improving
post-thaw cell survival and function.[6][7][8]
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Data Presentation: Efficacy of Ergothioneine in
Cryopreservation

The following tables summarize the quantitative data from various studies on the effects of
ergothioneine supplementation in cryopreservation media.

Table 1: Effect of Ergothioneine on Cryopreserved Canine Sperm[9][10]

Parameter Control 50 uM EGT 100 pM EGT 150 pM EGT
Total Motility (%) 49.6 - 60.6 -
Progressive

20.1 - 26.4 -

Motility (%)

Straight Line

Velocity (VSL, 35.9 - 41.3 -
um/s)
Rapid Sperm (%) 12.3 - 17.6 -
Abnormal ]

Higher - Reduced -
Morphology (%)
ROS Production Higher - Reduced -
Acrosomal

_ Lower Increased Increased Increased

Integrity (%)

Table 2: Effect of Ergothioneine on Cryopreserved Rooster Sperm[3][11]

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/34679779/
https://www.researchgate.net/publication/354753947_Cryoprotective_Effects_of_Ergothioneine_and_Isoespintanol_on_Canine_Semen
https://pmc.ncbi.nlm.nih.gov/articles/PMC8406156/
https://pubmed.ncbi.nlm.nih.gov/34464932/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Parameter Control 5 pM EGT 10 uM EGT 15 uyM EGT 20 pM EGT
Total Motility
- 66.58 72.11 - 49.82
(%)
Progressive

- - - - - 18.99
Motility (%)

Average Path

Velocity (VAP, - 34.54 37.28 - -
um/s)
Membrane
. Lower - 68.62 - -
Integrity (%)
Mitochondrial )
o Lower Higher 69.12 - -
Activity (%)
Viability (%) Lower 61.16 65.75 - -
Apoptotic )
Higher Lower Lower - -
Sperm (%)
Dead Sperm ]
Higher Lower Lower - -
(%)

Table 3: Effect of Ergothioneine on Cryopreserved Ram Sperm[12]
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Control
(Soybean
Parameter o 2 mM EGT 4 mM EGT 6 mM EGT 8 mM EGT
Lecithin
Extender)
Total Motility
Lower - - Improved -
(%)
Viability (%) Lower - Improved Improved -
Membrane
Functionality Lower Improved Improved Improved Not Improved
(HOS test, %)
Lipid
Peroxidation
(MDA Higher - Reduced Reduced -
concentration
)

Table 4: Effect of L-Ergothioneine on Cryopreserved Bovine Embryos[7][13]

Parameter Control 0.05 mM LE 0.1 mM LE
Post-warming
_ 48.5 50.0 63.8
Hatching Rate (%)
Blastocysts with
Physiological
y J 66.0 - 85.1
ICM:Total Cells Ratio
(%)
Average Number of
] 9.1 - 4.3
Apoptotic Cells
Proportion of
8.1 - 3.6

Apoptotic Cells (%)

Experimental Protocols
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Protocol 1: Cryopreservation of Canine Sperm with

Ergothioneine
This protocol is adapted from the methodology described by Villa-B et al. (2021).[4][5][9][10]

1. Semen Collection and Initial Processing: a. Collect canine ejaculates and pool them. b.
Place the raw semen in a 37°C water bath. c. Dilute the semen in a Tris-based extender to a
concentration of 25 x 1076 sperm/mL. The Tris-based extender consists of Tris (2.42 g), citric
acid (1.48 g), fructose (1.00 g), glycerol (6.4 mL), gentamicin (25 mg), and penicillin (50,000 1U)
in 100 mL of ultra-pure water. d. Supplement the extender with 20% egg yolk (diluted 3:1 v/v in
ultra-pure water and centrifuged at 1600 x g for 100 minutes).

2. Ergothioneine Supplementation: a. Prepare stock solutions of L-ergothioneine in the Tris-
based extender. b. Divide the diluted semen into aliquots and add the ergothioneine stock
solution to achieve final concentrations of 50 uM, 100 uM, and 150 puM. Include a control group
without ergothioneine.

3. Cryopreservation: a. Equilibrate the semen samples at 5°C for 60 minutes. b. Package the
semen in 0.5-mL straws. c. Place the straws horizontally in nitrogen vapor, 4 cm from the
surface of liquid nitrogen, for 15 minutes. d. Plunge the straws directly into liquid nitrogen for
long-term storage.

4. Thawing: a. Thaw the straws in a 37°C water bath for 30 seconds.

5. Post-Thaw Evaluation: a. Evaluate sperm motility and kinetics using a computer-assisted
sperm analysis (CASA) system. b. Assess morphology using eosin-nigrosin staining. c.
Determine functional membrane integrity using a hypoosmotic swelling (HOS) test. d. Evaluate
structural membrane and acrosome integrity, and mitochondrial membrane potential using
fluorescence microscopy. e. Measure ROS production using spectrophotometry.

Protocol 2: Cryopreservation of Rooster Sperm with
Ergothioneine

This protocol is based on the study by Mehdipour et al. (2021).[3][11]
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1. Semen Collection and Dilution: a. Pool rooster semen ejaculates with >80% motility, a
volume of 0.2 to 0.6 mL, a sperm concentration of >3 x 1079 sperm/mL, and <10% abnormal
morphology. b. Dilute the pooled semen at 37°C in Lake extender. Lake extender is composed
of D-fructose (8 g/L), sodium glutamate (19.2 g/L), polyvinylpyrrolidone (3 g/L), glycine (3.74
g/L), potassium citrate (5 g/L), and magnesium acetate (0.7 g/L), with a pH of 7.1 and
osmolarity of 310 mOsm/kg.

2. Ergothioneine Supplementation: a. Prepare different aliquots of the Lake extender containing
ergothioneine at final concentrations of 5 uM, 10 uM, 15 pM, and 20 uM. A control group
without ergothioneine should also be prepared. b. Add the diluted semen to the extenders.

3. Cryopreservation: a. Load the semen into straws. b. Cool the straws from 5°C to -35°C at a
rate of 7°C/min in a programmable freezer. c. Hold the straws at -35°C for 10 minutes. d.
Plunge the straws into liquid nitrogen for storage.

4. Thawing: a. Thaw the straws at either 37°C for 30 seconds or 60°C for 5 seconds in a water
bath.

5. Post-Thaw Analysis: a. Analyze sperm motility parameters using a CASA system. b. Assess
membrane integrity, abnormal morphology, viability, apoptotic status, and mitochondrial activity
using flow cytometry. c. Determine lipid peroxidation levels.

Protocol 3: Cryopreservation of Bovine Embryos with L-
Ergothioneine Supplemented Culture Medium

This protocol is derived from the work of Ambruosi et al. (2016).[7][13]

1. In Vitro Production of Embryos: a. Mature and fertilize abattoir-derived oocytes in vitro
according to standard procedures.

2. Embryo Culture with L-Ergothioneine: a. Twenty hours after in vitro fertilization (IVF), culture
the presumptive zygotes in synthetic oviduct fluid. b. Supplement the culture medium with L-
ergothioneine at final concentrations of 0.05 mM and 0.1 mM. Include a control group with no
L-ergothioneine. c. Culture the embryos at 39°C in a humidified atmosphere of 5% CO2, 7%
02, and 88% NZ2.
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3. Vitrification (Day 7): a. Assess embryo yields on Day 7. b. Vitrify the blastocysts using the
Cryotop method with a solution containing 16.5% ethylene glycol, 16.5% DMSO, and 0.5 M

sucrose.
4. Warming: a. Warm the vitrified blastocysts according to the Cryotop protocol.

5. Post-Warming Assessment: a. Culture the warmed blastocysts for 48 hours and assess
hatching rates. b. On Day 8 of culture (for a separate cohort of embryos), perform transferase-
mediated dUTP nick end labeling (TUNEL) to evaluate the apoptotic rate. c. Use differential
staining to determine the allocation of cells to the inner cell mass (ICM) and trophectoderm.

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
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Caption: Mechanism of Ergothioneine's Cryoprotective Action.
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Caption: General Experimental Workflow for Ergothioneine in Cryopreservation.
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Discussion and Future Perspectives

The presented data strongly support the beneficial role of ergothioneine as a cryoprotective
agent for various cell types, particularly sperm and embryos. The optimal concentration of
ergothioneine appears to be cell-type dependent, ranging from the micromolar (5-100 uM) for
sperm to the millimolar (0.1 mM) for bovine embryos. The primary mechanism of action is
attributed to its potent antioxidant capacity, which mitigates the oxidative stress inherent in the
cryopreservation process.

While current research is concentrated on reproductive cells, the fundamental mechanism of
ergothioneine's action—combating oxidative stress—suggests its potential applicability to a
broader range of cells. Oxidative damage is a common challenge in the cryopreservation of
many cell types, including hematopoietic stem cells, mesenchymal stem cells, hepatocytes,
and chondrocytes.[8][14] Therefore, the protocols and findings presented here can serve as a
valuable starting point for researchers and drug development professionals looking to optimize
cryopreservation methods for other valuable cell lines and primary cells.

Future studies should focus on:

» Broadening the scope: Investigating the efficacy of ergothioneine in the cryopreservation of
other clinically and commercially relevant cell types.

o Optimizing protocols: Fine-tuning ergothioneine concentrations, cryoprotectant combinations,
and freezing/thawing rates for specific cell types.

o Elucidating detailed mechanisms: Further exploring the molecular pathways influenced by
ergothioneine during cryopreservation beyond direct ROS scavenging.

In conclusion, ergothioneine is a valuable and promising supplement for enhancing the
outcomes of cell cryopreservation. Its natural origin and potent, specific antioxidant activity
make it an attractive candidate for improving the viability and functionality of cryopreserved
cells for a wide array of research and therapeutic applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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